molecular formula C21H23N5O2S B6529091 3-[4-(2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine CAS No. 946274-50-6

3-[4-(2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine

Cat. No. B6529091
CAS RN: 946274-50-6
M. Wt: 409.5 g/mol
InChI Key: YTXMDVXDOGWYJI-UHFFFAOYSA-N
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Description

3-[4-(2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine (DMBSPP) is an organic compound that has been used in a variety of scientific research applications. It is a derivative of pyridazine, a heterocyclic aromatic compound with a six-membered ring composed of five carbon atoms and one nitrogen atom. DMBSPP has been studied for its potential applications in drug design, biochemistry, and physiology.

Scientific Research Applications

3-[4-(2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine has been used in a variety of scientific research applications. It has been used as a model compound to study the interactions between drugs and their targets, as well as to investigate the mechanisms of drug action. It has also been used to study the effects of drugs on biochemical and physiological processes. Additionally, this compound has been used as a tool for drug design and development.

Advantages and Limitations for Lab Experiments

The use of 3-[4-(2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine in lab experiments has several advantages. It is a relatively simple compound to synthesize, and the reaction yields are typically high. Additionally, the compound can be used to study a variety of biochemical and physiological processes. However, there are some limitations to the use of this compound in lab experiments. For example, the compound has a relatively short half-life, which means that it must be used quickly after synthesis. Additionally, the compound is relatively expensive, which can limit its use in some experiments.

Future Directions

Despite its current applications, there are many potential future directions for the use of 3-[4-(2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine. It could be used to develop new drug candidates, as well as to study the effects of drugs on biochemical and physiological processes. Additionally, it could be used to investigate the mechanisms of drug action, as well as to study the interactions between drugs and their targets. Furthermore, this compound could be used to study the effects of drugs on gene expression and cell signaling. Finally, this compound could be used to develop new methods for drug delivery and drug targeting.

Synthesis Methods

The synthesis of 3-[4-(2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine is achieved through a two-step process. The first step involves the synthesis of 3-hydroxy-4-(2,5-dimethylbenzenesulfonyl)piperazin-1-yl)acetamide (3-[4-(2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazineA) using a reaction between 2,5-dimethylbenzenesulfonyl chloride and piperazine. The second step involves the conversion of 3-[4-(2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazineA to this compound by a reaction with pyridin-3-yl bromide. The overall yield of the reaction is approximately 70%.

properties

IUPAC Name

3-[4-(2,5-dimethylphenyl)sulfonylpiperazin-1-yl]-6-pyridin-3-ylpyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2S/c1-16-5-6-17(2)20(14-16)29(27,28)26-12-10-25(11-13-26)21-8-7-19(23-24-21)18-4-3-9-22-15-18/h3-9,14-15H,10-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTXMDVXDOGWYJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CN=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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